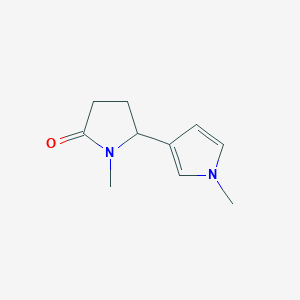
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
Descripción
Terevalefim es una molécula pequeña desarrollada por Angion Biomedica Corporation. Imita la actividad del factor de crecimiento de hepatocitos, un factor pleiotrópico involucrado en la regeneración y reparación de órganos. Terevalefim activa selectivamente el receptor c-Met, promoviendo la reparación y función de los tejidos y órganos .
Propiedades
Número CAS |
13950-23-7 |
|---|---|
Fórmula molecular |
C10H14N2O |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3 |
Clave InChI |
IWZLQJSUQDDVMU-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
SMILES canónico |
CN1C=CC(=C1)C2CCC(=O)N2C |
Sinónimos |
1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one |
Origen del producto |
United States |
Métodos De Preparación
La síntesis de terevalefim implica varios pasos, incluyendo la formación de un anillo de pirazol y la introducción de una unidad de tiofeno. La ruta sintética típicamente involucra los siguientes pasos:
Formación del anillo de pirazol: Este paso involucra la reacción de hidracina con una dicetona apropiada para formar el anillo de pirazol.
Introducción de la unidad de tiofeno: Este paso involucra la reacción del anillo de pirazol con un derivado de tiofeno bajo condiciones específicas para introducir la unidad de tiofeno.
Los métodos de producción industrial para terevalefim implican optimizar estas rutas sintéticas para asegurar un alto rendimiento y pureza. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr el producto deseado .
Análisis De Reacciones Químicas
Terevalefim experimenta varias reacciones químicas, incluyendo:
Oxidación: Terevalefim puede ser oxidado utilizando agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: La reducción de terevalefim se puede lograr utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Terevalefim puede experimentar reacciones de sustitución, donde uno de sus grupos funcionales es reemplazado por otro grupo. Los reactivos comunes para reacciones de sustitución incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas .
Aplicaciones Científicas De Investigación
Terevalefim tiene varias aplicaciones de investigación científica, incluyendo:
Química: Terevalefim se utiliza como compuesto modelo en estudios que involucran el receptor c-Met y su papel en la reparación y regeneración de tejidos.
Biología: Terevalefim se utiliza en estudios biológicos para investigar los mecanismos de regeneración y reparación de órganos.
Medicina: Terevalefim se está investigando como un agente terapéutico para lesiones orgánicas agudas, incluyendo la lesión renal aguda y la función de injerto tardía. .
Mecanismo De Acción
Terevalefim imita la actividad del factor de crecimiento de hepatocitos activando selectivamente el receptor c-Met. Esta activación desencadena una cascada de vías de señalización involucradas en la reparación de tejidos y órganos. El receptor c-Met es un receptor de tirosina quinasa que, cuando se activa, promueve la proliferación celular, la supervivencia y la migración. La capacidad de terevalefim para activar estas vías lo convierte en un agente terapéutico prometedor para afecciones que involucran lesiones orgánicas agudas .
Comparación Con Compuestos Similares
Terevalefim es único en su activación selectiva del receptor c-Met. Compuestos similares incluyen:
Factor de crecimiento de hepatocitos: El ligando natural para el receptor c-Met, involucrado en la regeneración y reparación de órganos.
Otros agonistas del receptor c-Met: Compuestos que activan el receptor c-Met, como ciertas moléculas pequeñas y péptidos.
Terevalefim destaca por su naturaleza sintética y su potencial como un agente terapéutico de primera clase para la lesión orgánica aguda .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


